Bruton’s tyrosine kinase (Btk) is a non-receptor tyrosine kinase classified as a member of the Tec family of kinases. [] It plays a crucial role in B cell receptor (BCR) signaling, which is essential for B cell development, differentiation, and function. [] Mutations in the Btk gene can lead to X-linked agammaglobulinemia (XLA), a primary immunodeficiency characterized by a lack of mature B cells and decreased immunoglobulin levels. [, , ]
Molecular Structure Analysis
Src homology 2 (SH2) domain: This domain allows Btk to bind to phosphotyrosine residues on other proteins. []
Src homology 3 (SH3) domain: This domain mediates protein-protein interactions by binding to proline-rich motifs. []
Kinase domain (SH1): This domain is responsible for the catalytic activity of Btk, transferring phosphate groups to tyrosine residues on target proteins. [, ]
Chemical Reactions Analysis
Btk catalyzes the phosphorylation of tyrosine residues on its target proteins. [] This phosphorylation event is crucial for activating downstream signaling pathways involved in B cell activation and differentiation. [, ]
Mechanism of Action
Upon BCR stimulation, Btk is recruited to the plasma membrane, where it is phosphorylated on tyrosine residues by Src family kinases, activating Btk. [] Active Btk then phosphorylates downstream targets like phospholipase C-gamma2 (PLCγ2). This activates a cascade of events, leading to calcium mobilization, activation of protein kinase C, and ultimately, B cell activation and differentiation. []
Applications
Understanding B cell signaling pathways: Btk is a key player in BCR signaling, and studying its interactions with other proteins helps researchers understand the complex mechanisms involved in B cell activation, differentiation, and immune responses. [, ]
Developing targeted therapies for B cell malignancies: Since Btk is crucial for B cell survival and proliferation, it has become a target for developing therapies for B cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). [, , , , , ] Inhibitors like ibrutinib have shown significant clinical benefit in treating these diseases. [, ]
Studying autoimmunity: Dysregulation of Btk activity can contribute to autoimmunity. [] Research on Btk can help understand the role of B cells in autoimmune diseases and explore the potential of Btk inhibitors as therapeutic agents. []
Investigating the effects of electromagnetic fields on B cells: Studies have shown that exposure to low-energy electromagnetic fields can stimulate Btk activity and phosphoinositide turnover in B cells. [] This research area explores the potential effects of electromagnetic fields on cellular signaling pathways and their potential implications for human health.
Related Compounds
Ibrutinib (PCI-32765)
Compound Description: Ibrutinib is an orally administered, small-molecule, covalent inhibitor of BTK. It irreversibly binds to Cys-481 in the ATP-binding pocket of BTK [, , ]. Ibrutinib effectively blocks B-cell receptor (BCR) signaling by inhibiting BTK autophosphorylation and downstream signaling pathways [, ]. It exhibits clinical activity in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL) [, , ].
Relevance: Ibrutinib is a first-in-class BTK inhibitor and serves as a reference compound for developing novel inhibitors with improved potency, selectivity, and pharmacokinetic properties [, ]. Understanding its structure-activity relationship and mechanisms of action provides valuable insights for designing new BTK inhibitors.
ACP-196
Compound Description: ACP-196 is a potent, second-generation BTK inhibitor that covalently binds to Cys-481 in the ATP-binding pocket of BTK, similar to ibrutinib []. It demonstrates high selectivity for BTK over other kinases with a cysteine at the same position []. ACP-196 effectively inhibits BCR signaling, reduces tumor proliferation, and increases survival in preclinical models of CLL [].
Relevance: ACP-196, like ibrutinib, targets BTK but may offer improved selectivity and potentially a more favorable safety profile []. These characteristics make it a relevant compound for comparison and further development as a therapeutic agent for B-cell malignancies.
Compound Description: This compound is described as a BTK inhibitor in several papers within the provided research. The papers detail its use in pharmaceutical formulations for treating autoimmune diseases, heteroimmune diseases, cancer (including lymphoma), and inflammatory diseases [, , ].
Compound Description: This chemical class represents a novel series of BTK inhibitors developed as an alternative approach to ibrutinib []. These compounds were designed by merging the pyrazolo[3,4-d]pyrimidine core of ibrutinib into a tricyclic system [].
Relevance: These compounds directly stem from research aiming to improve upon the properties of ibrutinib []. The structural optimization and resulting biological activity of this class, specifically compound 7S, mark them as highly relevant in the search for new BTK-targeting therapeutics.
5-O-benzoylated taxinine K (BTK)
Compound Description: BTK is a novel taxoid derived from the Japanese yew Taxus cuspidata []. This compound exhibits the ability to reverse multi-drug resistance (MDR) mediated by P-glycoprotein (P-gp) and, to a lesser extent, multidrug resistance protein (MRP) [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
S-methylcysteine is a cysteine derivative that is L-cysteine in which the hydrogen attached to the sulfur is replaced by a methyl group. It has a role as a human urinary metabolite and a plant metabolite. It is a tautomer of a S-methylcysteine zwitterion. S-Methyl-L-cysteine is a natural product found in Brassica oleracea, Allium sativum, and other organisms with data available.
S-methylglutathione is an S-substituted glutathione that is glutathione in which the mercapto hydrogen has been replaced by a methyl group. It is a S-substituted glutathione and a methyl sulfide. It is a tautomer of a S-methylglutathione zwitterion.
S-MGB-234 is a novel Minor Groove Binder that cures animal African trypanosomiasis in an in vivo mouse model. S-MGB-234 has significant potential as novel therapeutic agents for animal African trypanosomiasis.
S-methyl-L-thiocitrulline is an L-arginine derivative in which the guanidino NH2 group of L-arginine is replaced by a methylsufanyl group. It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor and a neuroprotective agent. It is a L-arginine derivative, a L-ornithine derivative, a non-proteinogenic L-alpha-amino acid and an imidothiocarbamic ester.
Phosphatidylinositol (PtdIns) transfer proteins (PITPs) mediate the exchange of PtdIns and phosphatidylcholine between membranes, a step required for a wide array of cellular processes including cell division. SMI-481 is an inhibitor of the yeast PITP Sec14, blocking both Sec14-mediated transfer of [3H]-PtdIns in vitro and growth (IC50s = 0.21 and 2.87 µM, respectively). Suppression of Sec14 expression leads to proportional reduction in SMI-481 inhibition, suggesting that SMI-481 acts specifically through Sec14.1 Moreover, SMI-481 does not affect [3H]-PtdIns transfer mediated by other yeast PITPs. The first small-molecule inhibitor of Sec14-like phosphatidylinositol transfer proteins (PITPs) SMI-481 is a yeast phosphatidylinositol transfer proteins (PITP) Sec14 inhibitor. SMI481 is the first small-molecule inhibitor of Sec14-like phosphatidylinositol transfer proteins (PITPs).
SMI-16a is a Pim-1 kinase inhibitor (IC50 = 63 nM). It is selective for Pim-1 over a panel of 60 kinases. SMI-16a (5 μM) inhibits phosphorylation of the Pim-1 target protein Bad in DU145-Pim cells and inhibits the growth of PC3, DU145, LNCaP, K562, and MV4-11 cancer cells. It induces apoptosis and cell cycle arrest at the G1 phase in DU145 cells. SMI-16a, also known as Pim1/2 Inhibitor IV, is a potent, cell-permeable, ATP-competitive inhibitor of Pim-1/2 kinases (IC50 = 150 nM and 20 nM against Pim-1 and Pim-2, respectively).
The serine/threonine Pim kinases have been suggested to promote the activity of the rapamycin-sensitive mammalian target of rapamycin (mTORC1), which regulates cell growth and survival. Pim kinases are overexpressed in solid cancers and hematologic malignancies, and as such have become targets of small molecule inhibitors to prevent the progression of various cancers. SIM-4a is a Pim kinase inhibitor that blocks mTORC1 activity via activation of AMPK. SIM-4a kills a wide range of both myeloid and lymphoid cell lines (with IC50 values ranging from 0.8 to 40 μM). Incubation of precursor T-cell lymphoblastic leukemia/lymphoma cells with 10 μM SMI-4a induces G1 phase cell-cycle arrest, dose-dependent induction of p27Kip1, apoptosis through the mitochondrial pathway, and inhibition of the mTORC1 pathway. In immunodeficient mice carrying subcutaneous pre–T-LBL tumors, treatment twice daily with 60 mg/kg SMI-4a causes a significant delay in the tumor growth. SMI-4a is a potent and selective Pim protein kinase inhibitor, which blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma. SMI-4a was found to induce phosphorylation of extracellular signal-related kinase1/2 (ERK1/2), and the combination of SMI-4a and a mitogen-activated protein kinase kinase 1/2 (MEK1/2) inhibitor was highly synergistic in killing pre-T-LBL cells. SMI-4a may be developed as a therapeutic strategy for the treatment of pre-T-LBL.